1-Bromo-3-(2-fluorophenoxy)benzene

S1PR2 Antagonism GPCR Ligand Discovery Binding Affinity

For S1PR2 antagonist programs: IC50 57 nM vs. ~1100 nM chloro analog. Ortho-F enables direct ¹⁸F labeling for PET imaging. Meta-bromo substitution drives SAR for anticancer selectivity (HeLa IC50 28 µM). Do not substitute with regioisomers or non-fluorinated analogs – steric and electronic effects are critical. For research use only; custom synthesis and bulk quantities available.

Molecular Formula C12H8BrFO
Molecular Weight 267.09 g/mol
Cat. No. B8207651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(2-fluorophenoxy)benzene
Molecular FormulaC12H8BrFO
Molecular Weight267.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)F
InChIInChI=1S/C12H8BrFO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H
InChIKeyBFHRUIWXPFPDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-(2-fluorophenoxy)benzene: Overview of This meta-Substituted Bromo-Fluoro Diphenyl Ether Intermediate


1-Bromo-3-(2-fluorophenoxy)benzene (CAS 188953-43-7) is a hetero-dihalogenated diphenyl ether featuring a bromine atom at the meta-position of one aromatic ring and an ortho-fluorine substituent on the distal phenoxy group . This substitution pattern establishes a unique electronic and steric profile that fundamentally distinguishes it from regioisomeric, non-fluorinated, or alternative-halogen analogs . As an aryl halide, it functions as a versatile building block in cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the modular construction of complex fluorinated biaryl and polyaryl systems for pharmaceutical and agrochemical discovery programs .

1-Bromo-3-(2-fluorophenoxy)benzene: Why Simple Analog Substitution Fails in Structure-Activity Relationships


In scientific procurement, substituting 1-Bromo-3-(2-fluorophenoxy)benzene with a closely related analog—such as its non-fluorinated counterpart, a regioisomer, or a chloro derivative—cannot be assumed to be functionally equivalent. Quantitative structure-activity relationship (SAR) studies consistently demonstrate that the precise position of the halogen substituents on the diphenyl ether scaffold exerts a profound influence on both biological target engagement and chemical reactivity. For instance, the ortho-fluorine atom introduces steric hindrance that alters coupling efficiency in synthetic applications, while in biological contexts, the specific substitution pattern dictates binding affinity and selectivity for targets like the sphingosine-1-phosphate receptor 2 (S1PR2) . Furthermore, the presence of the fluorine atom itself is a critical enabler for the development of ¹⁸F-labeled positron emission tomography (PET) radiotracers, a capability entirely absent in non-fluorinated analogs [1]. The following evidence quantifies these critical performance gaps.

1-Bromo-3-(2-fluorophenoxy)benzene: Quantitative Evidence Guide for Scientific Selection


1-Bromo-3-(2-fluorophenoxy)benzene: Quantitative Comparison of S1PR2 Binding Affinity vs. 1-Chloro Analog

In a direct head-to-head comparison using a competitive binding assay, the bromo-substituted target compound (1-Bromo-3-(2-fluorophenoxy)benzene) exhibited an IC50 of 57 nM for the human S1PR2 receptor, representing a substantial 19-fold enhancement in binding affinity over its direct chloro analog, 1-Chloro-3-(2-fluorophenoxy)benzene, which demonstrated an IC50 of approximately 1100 nM (1.1 µM) [1][2]. This significant difference underscores the critical role of the bromine atom in achieving high-affinity target engagement within this chemotype.

S1PR2 Antagonism GPCR Ligand Discovery Binding Affinity

1-Bromo-3-(2-fluorophenoxy)benzene: Unique Enablement of 18F-PET Radiotracer Development vs. Non-Fluorinated Analogs

The presence of the fluorine atom in 1-Bromo-3-(2-fluorophenoxy)benzene confers a distinct and critical advantage: it provides a synthetic handle for the development of ¹⁸F-labeled positron emission tomography (PET) radiotracers [1]. This capability is completely absent in non-fluorinated analogs, such as 1-Bromo-3-phenoxybenzene. While not a direct quantitative comparison of in vitro potency, this represents a binary, functional differentiation—the target compound is a viable precursor for PET imaging agent development, whereas its non-fluorinated counterpart is fundamentally unsuitable for this high-value application. The ability to generate a ¹⁸F-labeled version of a lead molecule is a cornerstone of modern drug development, enabling non-invasive studies of pharmacokinetics, target engagement, and receptor occupancy in vivo.

PET Imaging Radiopharmaceuticals Fluorine-18 Chemistry

1-Bromo-3-(2-fluorophenoxy)benzene: Cytotoxic Activity Profile vs. Regioisomeric 1-Bromo-4-(2-fluorophenoxy)benzene

In a cross-study comparison of cytotoxicity against the HeLa human cervical cancer cell line, the meta-substituted target compound, 1-Bromo-3-(2-fluorophenoxy)benzene, demonstrated an IC50 of 28 µM [1]. This indicates a moderately potent cytotoxic effect. In stark contrast, its para-substituted regioisomer, 1-Bromo-4-(2-fluorophenoxy)benzene, exhibited a superior cytotoxic profile with an IC50 of approximately 15 µM against the same HeLa cell line . While the para-isomer is more potent, this quantitative difference is crucial for scientific selection: the meta-isomer (the target compound) may be preferable in scenarios where a less potent, more graded cytotoxic response is desired, or where its distinct molecular geometry leads to a different off-target profile. The data confirm that the position of the bromine substituent is a key determinant of biological activity.

Anticancer Activity Cytotoxicity Regioisomer Comparison

1-Bromo-3-(2-fluorophenoxy)benzene: Synthetic Reactivity Profile and Steric Hindrance vs. Non-Ortho-Substituted Analogs

The unique ortho-fluorine substitution on the phenoxy ring of 1-Bromo-3-(2-fluorophenoxy)benzene introduces a defined steric challenge that is not present in analogs like 1-Bromo-3-(4-fluorophenoxy)benzene . Computational studies (e.g., density functional theory) predict that this ortho-substitution complicates palladium-catalyzed coupling reactions due to steric clashes around the metal center . While this can lead to lower yields under standard conditions, it also creates an opportunity for enhanced selectivity. The requirement for specialized catalyst systems (e.g., with bulky ligands like SPhos) to overcome this steric hindrance can be leveraged to achieve higher regioselectivity in complex, multi-halogenated coupling sequences, providing a distinct advantage in the synthesis of specific, sterically congested biaryl architectures .

Synthetic Chemistry Suzuki Coupling Steric Effects

1-Bromo-3-(2-fluorophenoxy)benzene: In Silico Binding Affinity (Kd) vs. Non-Fluorinated Analog

In silico data further supports the differentiation of the target compound. The fluorinated target compound, 1-Bromo-3-(2-fluorophenoxy)benzene, is reported to exhibit a binding affinity (Kd) in the range of 10–100 nM based on combined LC-MS and ITC data analysis . While the specific biological target for this data is not disclosed, this quantitative range provides a valuable benchmark. In contrast, the non-fluorinated analog, 1-Bromo-3-phenoxybenzene, has been shown in computational studies to have a binding affinity of -6.88 kcal/mol for an undisclosed target [1]. The low nanomolar Kd range for the fluorinated compound suggests a substantially higher affinity potential compared to the -6.88 kcal/mol value for the non-fluorinated analog, which roughly corresponds to a Kd in the micromolar range. This suggests that the introduction of the fluorine atom can profoundly enhance binding energetics, making it a critical structural feature for high-affinity ligand design.

In Silico Screening Binding Affinity Molecular Docking

1-Bromo-3-(2-fluorophenoxy)benzene: Optimal Scientific and Industrial Application Scenarios


High-Affinity S1PR2 Antagonist Discovery for Inflammatory and Fibrotic Disease Research

1-Bromo-3-(2-fluorophenoxy)benzene is an optimal starting material or intermediate for medicinal chemistry programs focused on developing potent antagonists of the S1PR2 receptor. Its demonstrated IC50 of 57 nM against human S1PR2 establishes it as a high-affinity core scaffold for this target, significantly outperforming its chloro analog (IC50 ~1100 nM) [1]. This potency advantage makes it a preferred choice for synthesizing focused libraries aimed at S1PR2 modulation, which is implicated in diseases such as fibrosis and inflammation.

Development of ¹⁸F-Labeled PET Radiotracers for Neuroinflammation and Oncology Imaging

This compound is uniquely positioned for translational imaging programs. The presence of the fluorine atom provides a direct pathway for the development of ¹⁸F-labeled PET radiotracers, a capability not offered by its non-fluorinated analogs [2]. Researchers developing imaging agents to visualize S1PR2 expression in conditions like multiple sclerosis or certain cancers should prioritize this building block for the synthesis of radiolabeling precursors.

Synthesis of Sterically Congested Biaryl Architectures via Optimized Cross-Coupling

For synthetic chemists focused on constructing sterically demanding molecular frameworks, the ortho-fluorine substituent in 1-Bromo-3-(2-fluorophenoxy)benzene introduces a defined steric challenge . This property is valuable in reaction methodology studies aimed at developing and optimizing new catalysts and ligands (e.g., bulky SPhos) for challenging cross-coupling reactions. Its procurement is essential for projects where the goal is to overcome or exploit steric hindrance to achieve specific regioselectivity in complex molecule synthesis.

Structure-Activity Relationship (SAR) Studies on Diphenyl Ether Cytotoxicity

This compound is a critical tool in SAR campaigns designed to map the relationship between halogen substitution patterns and cytotoxic activity. Its moderate potency against HeLa cells (IC50 = 28 µM), compared to its para-isomer (IC50 ~15 µM), provides a clear and quantifiable data point [3]. Researchers investigating the molecular determinants of anticancer activity in this chemical series will require the specific meta-isomer to complete their SAR matrix and understand the impact of bromine position on potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-3-(2-fluorophenoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.